Product packaging for Hydroxy Darunavir(Cat. No.:CAS No. 1809154-88-8)

Hydroxy Darunavir

Cat. No.: B1429731
CAS No.: 1809154-88-8
M. Wt: 563.7 g/mol
InChI Key: XGXCRIIMIUNTCF-ARXROMJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hydroxy Darunavir is a chemical compound with the molecular formula C27H37N3O8S and a molecular weight of 563.66 g/mol . It is offered for custom synthesis and is intended for research applications . As a derivative of Darunavir, a well-characterized HIV-1 protease inhibitor, it may be of interest for studies related to antiviral resistance and drug metabolism . Darunavir, the parent compound, exerts its action by inhibiting the HIV-1 protease enzyme, thereby preventing the cleavage of viral Gag-Pol polyproteins and the formation of mature, infectious viral particles . Researchers are exploring various Darunavir analogs to probe subsite interdependency and combat drug-resistant HIV variants . This compound is provided for such investigative purposes in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O8S B1429731 Hydroxy Darunavir CAS No. 1809154-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857750
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809154-88-8, 1130635-75-4
Record name R-426857
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxy darunavir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Structure and Stereochemistry of Hydroxy Darunavir

Elucidation of Specific Hydroxylation Sites in Darunavir (B192927) Metabolism

In vitro studies using human liver microsomes have identified that darunavir is metabolized into several oxidative products, primarily catalyzed by the cytochrome P450 3A (CYP3A) enzyme system. Current time information in Bangalore, IN.nih.gov These metabolic pathways involve hydroxylation at various positions on the darunavir molecule, leading to both primary and minor metabolites. The formation of these hydroxy darunavir compounds is a key aspect of its clearance from the body. nih.gov

Primary Metabolites: M19 (carbamate hydrolysis), M23 (aliphatic hydroxylation), M29 (aromatic hydroxylation)

The metabolism of darunavir yields three major metabolites. Current time information in Bangalore, IN.fda.goveuropa.eu While M19 is formed through the hydrolysis of the carbamate (B1207046) group, two primary hydroxylated metabolites, M23 and M29, are formed through different hydroxylation reactions. Current time information in Bangalore, IN.fda.govresearchgate.net

M23 (Aliphatic Hydroxylation): This metabolite results from hydroxylation on the isobutyl group of the darunavir molecule. nih.govresearchgate.net This specific transformation is referred to as isobutyl aliphatic hydroxylation.

M29 (Aromatic Hydroxylation): This metabolite is formed by the addition of a hydroxyl group to the aniline (B41778) (p-aminophenyl) ring. nih.govresearchgate.net

Boosting with ritonavir (B1064), a potent CYP3A4 inhibitor, has been shown to significantly inhibit the formation of these primary metabolites, including those formed by aliphatic and aniline aromatic hydroxylation. researchgate.netnih.gov

Minor Metabolites: M27, M28 (alicyclic hydroxylation), M6 (alternative pathway)

In addition to the primary routes, darunavir is also converted into several minor metabolites. Current time information in Bangalore, IN.europa.eu Among these are M27 and M28, both of which are products of alicyclic hydroxylation, occurring on the fused bis-tetrahydrofuran (bis-THF) moiety. Current time information in Bangalore, IN. Another minor metabolite, designated M6, is formed via a different, unspecified pathway. Current time information in Bangalore, IN.fda.goveuropa.eu

MetaboliteFormation PathwayMetabolite Type
M19Carbamate HydrolysisPrimary
M23Aliphatic HydroxylationPrimary
M29Aromatic HydroxylationPrimary
M27Alicyclic HydroxylationMinor
M28Alicyclic HydroxylationMinor
M6Alternative PathwayMinor

Stereochemical Implications of Hydroxylation for Biological Activity

The introduction of a hydroxyl group at any site on the darunavir molecule can create a new chiral center, leading to the potential for different stereoisomers (enantiomers or diastereomers). The specific three-dimensional arrangement of atoms, or stereochemistry, is fundamental to a drug's interaction with its biological target. researchgate.net For HIV-1 protease inhibitors like darunavir, precise molecular geometry is required for effective binding to the enzyme's active site. nih.gov

Impact of Chiral Centers and Enantiomeric Purity on Efficacy

The hydroxylation of darunavir results in metabolites that are significantly less active than the parent compound. In vitro studies have demonstrated that the oxidative metabolites of darunavir exhibit at least 10-fold less activity against wild-type HIV, with some reports indicating they are over 90% less active. europa.eu

The creation of a new chiral center upon hydroxylation means that the resulting metabolite can exist as different enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have widely varying pharmacological activities and metabolic fates. researchgate.netnih.gov One enantiomer may be highly active, while the other may be less active or even inactive. nih.gov Therefore, the enantiomeric purity of any hydroxylated derivative is critical. The reduced efficacy of the this compound metabolites suggests that the specific stereoconfiguration resulting from the metabolic process does not allow for optimal binding to the HIV-1 protease active site, unlike the parent darunavir molecule.

Comparative Analysis of (R)- and (S)-hydroxyl group derivatives on P2' ligand

While detailed stereochemical analyses of the naturally occurring hydroxylated metabolites (M23, M27, M28, M29) are not extensively published, research into synthetic darunavir analogs provides critical insight into the stereochemical importance of hydroxyl groups on the P2' ligand (the p-aminophenyl sulfonamide moiety).

Studies involving the deliberate placement of hydroxyl groups on the P2' ligand have shown a clear difference in activity between stereoisomers. For instance, in one study of darunavir derivatives, an analog with an (R)-hydroxyl group on the P2' ligand demonstrated comparable in vitro activity to darunavir itself. rsc.org In stark contrast, the corresponding (S)-isomer showed a significant reduction in potency. rsc.org

Further research on other analogs explored replacing the P2' amine with stereochemically defined hydroxyethyl (B10761427) and dihydroxyethyl groups. nih.gov These investigations revealed that derivatives with an (R)-configuration at the newly formed chiral center were consistently more potent than their (S)-epimers. nih.gov X-ray crystallography showed that the (R)-hydroxyl group could form a unique pattern of direct hydrogen bonds with the backbone amides of key amino acids (Asp29′ and Asp30′) in the S2' subsite of the protease enzyme. nih.gov This enhanced interaction likely accounts for the superior activity of the (R)-isomers. The (S)-isomers, due to their different spatial orientation, could not achieve this optimal binding. nih.gov

Biosynthesis and Metabolism of Hydroxy Darunavir

Enzymatic Pathways of Hydroxylation in Biological Systems

The hydroxylation of darunavir (B192927) is a primary step in its metabolism, catalyzed by specific enzymes within the Cytochrome P450 superfamily. This enzymatic action introduces a hydroxyl group into the darunavir molecule, increasing its water solubility and facilitating its excretion.

Cytochrome P450 (CYP) Isoforms Involved in Darunavir Metabolism, particularly CYP3A

Darunavir is extensively oxidized and metabolized by hepatic cytochrome P450 enzymes. drugbank.com Research has identified the CYP3A subfamily as the principal catalyst in this process. drugbank.com Specifically, the CYP3A4 isoenzyme plays a major role in the metabolism of darunavir. nih.govchemicalbook.inmdpi.comwikipedia.org The involvement of CYP3A4 is significant, as its activity dictates the rate of darunavir's breakdown. nih.gov Co-administration of darunavir with a low dose of ritonavir (B1064), a potent inhibitor of CYP3A4, markedly increases exposure to the drug by slowing its metabolism. nih.govmdpi.compnas.org While CYP3A4 is the main contributor, other isoforms like CYP2D6 may play a minor role in the metabolism of related compounds. researchgate.netnih.gov

Enzyme FamilyPrimary IsoformRole in Darunavir Metabolism
Cytochrome P450CYP3A4Major enzyme responsible for oxidative metabolism. drugbank.comnih.govwikipedia.org
Cytochrome P450CYP3A5Also involved in metabolism, often grouped with CYP3A4. mdpi.comresearchgate.netnih.gov
Cytochrome P450CYP2C19Minor involvement in darunavir metabolism. hivclinic.ca

Specificity of CYP3A in Catalyzing Hydroxylation

The CYP3A enzymes, and particularly CYP3A4, exhibit specificity in catalyzing the hydroxylation of darunavir at several positions on the molecule. wikipedia.org This enzymatic system facilitates various Phase I metabolic reactions, including aliphatic and aromatic hydroxylation. researchgate.netfda.gov The specificity of CYP3A4 is demonstrated by its ability to produce distinct hydroxylated metabolites. pmda.go.jp The inhibition of CYP3A4 by agents like ritonavir leads to a significant reduction in the formation of these hydroxylated metabolites, thereby confirming the enzyme's primary role. nih.govnih.gov Ritonavir itself is a substrate and a potent mechanism-based inactivator of CYP3A4, binding tightly to the enzyme and preventing the metabolism of other substrates like darunavir. mdpi.compnas.org

Metabolic Profile of Hydroxy Darunavir

Carbamate (B1207046) Hydrolysis

One of the principal metabolic pathways for darunavir involves the hydrolysis of its carbamate group. mdpi.comresearchgate.netnih.govnih.gov This reaction cleaves the carbamate ester linkage, a structure that is generally stable but susceptible to enzymatic hydrolysis in this context. acs.org In humans, carbamate hydrolysis is a major Phase I metabolic route. fda.govpmda.go.jp The resulting metabolites from this pathway are then further processed or excreted. researchgate.net

Isobutyl Aliphatic Hydroxylation

This pathway involves the addition of a hydroxyl group to the isobutyl moiety of the darunavir molecule. mdpi.comresearchgate.netnih.govnih.gov This specific reaction is responsible for the formation of the metabolite known as this compound (also identified by the code R426857). researchgate.netcaymanchem.comtargetmol.com This metabolite is one of the key products of darunavir's Phase I metabolism. researchgate.netfda.gov

Aniline (B41778) Aromatic Hydroxylation

Aromatic hydroxylation on the aniline moiety represents another major metabolic pathway for darunavir. mdpi.comresearchgate.netnih.govnih.gov This reaction introduces a hydroxyl group onto the aromatic ring of the aniline portion of the molecule. fda.gov The metabolite resulting from this specific hydroxylation is identified as R330326. researchgate.net Like the other pathways, this oxidative reaction increases the polarity of the drug, preparing it for subsequent elimination.

Benzylic Aromatic Hydroxylation

The metabolism of darunavir is a complex process involving several pathways. In individuals not receiving a pharmacokinetic enhancer, darunavir is extensively metabolized. nih.govchemicalbook.in The primary metabolic reactions include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation. nih.govchemicalbook.in Benzylic aromatic hydroxylation occurs to a lesser extent. nih.govnih.govpharmacompass.com In vivo metabolic pathways for darunavir in humans encompass carbamate hydrolysis, aliphatic and aromatic hydroxylation, and glucuronidation. researchgate.net

Glucuronidation Pathways

Glucuronidation represents a minor metabolic pathway for darunavir in both in vitro and in vivo studies in humans, as well as in rats and dogs. nih.govnih.govresearchgate.netpmda.go.jp While generally a minor route, the excretion of glucuronide metabolites, though still a small fraction, increases significantly when darunavir is administered with ritonavir. nih.govnih.gov

Influence of Pharmacokinetic Enhancers on this compound Formation

Ritonavir's Role in Inhibiting Darunavir Metabolism and Increasing Exposure to Unchanged Drug

Table 1: Effect of Ritonavir on Darunavir Excretion

Parameter Unboosted Darunavir Darunavir with Ritonavir
Total Excretion of Unchanged Darunavir (% of dose)8.0%48.8%
Unchanged Darunavir in Urine (% of dose)1.2%7.7%
Unchanged Darunavir in Feces (% of dose)~6.8%~41.1%

Data sourced from studies on the absorption, metabolism, and excretion of darunavir. nih.govnih.gov

In vitro and In vivo Metabolic Studies of this compound

Human Liver Microsome Studies

In vitro studies using human liver microsomes (HLMs) are instrumental in elucidating the metabolic pathways of drugs. admescope.comscispace.com For darunavir, these studies have confirmed that it is primarily metabolized by the CYP3A enzyme system. oup.comnih.gov Research with HLMs has identified three main oxidative metabolites of darunavir. oup.com The bioconversion of darunavir in HLMs is a saturable process, and kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum rate of metabolite formation (Vmax) have been determined. nih.gov One study found a Km value of 1.1 µM and a Vmax value of 180 pmol/min/mg protein for darunavir metabolism in HLMs. nih.gov Furthermore, the inhibitory effect of ritonavir on darunavir metabolism has been quantified in HLM studies, with a calculated IC50 (the concentration of an inhibitor where the response is reduced by half) of 0.06 µM. nih.govasm.org These in vitro models provide a foundational understanding of the metabolic fate of darunavir and the formation of its metabolites, including this compound. mdpi.comacs.org

Table 2: In Vitro Metabolic Parameters of Darunavir in Human Liver Microsomes

Parameter Value Reference
Michaelis-Menten constant (Km)1.1 µM nih.gov
Maximum rate of formation (Vmax)180 pmol/min/mg protein nih.gov
Ritonavir IC500.06 µM nih.gov

Recovery of Metabolites in Urine and Feces

The excretion of darunavir and its metabolites, including various hydroxylated forms, occurs primarily through the feces, with a smaller portion eliminated in the urine. nih.govwikipedia.org Mass balance studies utilizing radiolabeled [¹⁴C]darunavir have been instrumental in quantifying the recovery of the parent compound and its metabolites from these routes. nih.govfda.govjanssenlabels.com

Research findings from a study involving healthy male subjects demonstrated high total recovery of the administered radioactivity. nih.gov Following a single oral administration of [¹⁴C]darunavir, the total recovery of radioactivity in urine and feces was approximately 93.9% for subjects who received darunavir alone (unboosted) and 93.5% for those who also received ritonavir (boosted). nih.gov

In unboosted subjects, darunavir is extensively metabolized before excretion. nih.govnih.gov The predominant route of elimination is fecal, accounting for about 81.7% of the total radioactivity, while urinary excretion accounts for 12.2%. nih.gov Unchanged darunavir represents only a small fraction of the excreted dose in this state, with total excretion of the parent drug accounting for 8.0% of the dose. nih.govnih.gov Specifically, unchanged darunavir in the urine made up only 1.2% of the administered dose. nih.govdrugbank.com The majority of the excreted substance consists of various metabolites, including those formed through carbamate hydrolysis and aliphatic and aromatic hydroxylation. nih.govoup.com

The co-administration of ritonavir significantly alters the metabolic profile and excretion of darunavir by inhibiting its metabolism. nih.govdrugbank.com In this boosted state, the fecal route remains the primary pathway for excretion, with approximately 79.5% of the administered radioactivity recovered in feces. nih.govnih.govfda.govjanssenlabels.comdrugbank.com Urinary excretion accounts for about 13.9% of the dose. nih.govnih.govfda.govjanssenlabels.comdrugbank.com

The most significant effect of ritonavir boosting is the substantial increase in the proportion of unchanged darunavir excreted. oup.com The total excretion of unchanged darunavir rises to approximately 48.8% of the administered dose in boosted subjects. nih.govnih.govdrugbank.com Analysis of excreta shows that unchanged darunavir accounts for about 41.2% of the dose in feces and 7.7% in urine. fda.govjanssenlabels.comfda.gov This indicates that renal elimination is a minor pathway for the parent drug. fda.gov

The table below summarizes the findings from a mass balance study, detailing the recovery of radioactivity and unchanged darunavir.

Table 1: Recovery of Radioactivity and Unchanged Darunavir in Urine and Feces

Excretion RouteParameterUnboosted Subjects (% of Administered Dose)Boosted Subjects (% of Administered Dose)
Urine Total Radioactivity12.2% nih.gov13.9% nih.govnih.govfda.govjanssenlabels.com
Unchanged Darunavir1.2% nih.govdrugbank.com7.7% nih.govfda.govjanssenlabels.comdrugbank.com
Feces Total Radioactivity81.7% nih.gov79.5% nih.govnih.govfda.govjanssenlabels.com
Unchanged DarunavirNot specified~41.2% fda.govjanssenlabels.comfda.gov
Total Total Radioactivity Recovery 93.9% nih.gov93.5% nih.gov
Total Unchanged Darunavir 8.0% nih.govdrugbank.com~48.8% nih.govdrugbank.com

Mechanism of Action of Hydroxy Darunavir and Its Derivatives

Interactions with HIV-1 Protease Active Site

Darunavir's efficacy is rooted in its extensive interactions with the active site of the HIV-1 protease, an enzyme essential for the viral life cycle. drugbank.com The inhibitor binds tightly within the active site cavity, mimicking the transition state of the natural peptide substrates of the protease. rsc.orgresearchgate.net This binding physically obstructs the enzyme's catalytic function, which is to cleave viral Gag-Pol polyproteins, thereby preventing the formation of mature, infectious virus particles. drugbank.comfda.gov

A key feature of Darunavir's interaction with HIV-1 protease is the formation of a robust network of hydrogen bonds, particularly with the main-chain atoms of the enzyme. nih.govmdpi.com This strategy of targeting the conserved backbone, rather than the more variable side chains, is a cornerstone of its design and contributes to its high potency against drug-resistant viral strains. nih.gov

X-ray crystallography studies reveal that Darunavir (B192927) establishes strong hydrogen bonds with the backbone amide nitrogens of the catalytic site residues Asp29 and Asp30. nih.govnih.govmdpi.com Additional hydrogen bonds are formed with other backbone atoms, such as the carbonyl group of Gly27. niph.go.jp These interactions anchor the inhibitor firmly within the active site, stabilizing the inhibitor-protease complex. niph.go.jp The central hydroxyl group of Darunavir is crucial, as it mimics the tetrahedral transition state of peptide cleavage and forms hydrogen bonds with the catalytic aspartate residues, Asp25 and Asp25'. niph.go.jpdovepress.com

The bis-tetrahydrofuran (bis-THF) moiety of Darunavir, which serves as the P2 ligand, is a specially designed component that plays a pivotal role in its potent inhibitory activity. nih.govnih.gov This bicyclic ether structure was incorporated to enhance hydrogen bonding with the protease backbone in the S2 subsite. nih.gov

Structural analyses have confirmed that both oxygen atoms of the bis-THF ligand are involved in forming strong hydrogen bonds with the backbone amide NH groups of residues Asp29 and Asp30. nih.govnih.govacs.org This interaction is a distinguishing feature compared to earlier protease inhibitors and is critical for Darunavir's tight binding and its ability to maintain activity against resistant protease variants. nih.govdovepress.com The conformationally constrained bis-THF ring system also engages in significant van der Waals interactions within the S2 subsite, further strengthening its binding. nih.gov

On the opposite side of the molecule, the P2'-aminosulfonamide group was strategically included to create additional hydrogen bonding opportunities within the S2' subsite of the protease. nih.gov The amine functionality of this group forms hydrogen bonds with the backbone amide of Asp30' and the side chain carboxylic acid of the same residue. nih.gov This interaction helps to securely position the inhibitor across the entire S2 to S2' binding region. nih.gov Modifications to this P2' group, such as converting the amine to an acetamide, can lead to even more extensive hydrogen bonding networks, sometimes mediated by water molecules, with residues like Gly48'. nih.gov

Role of the P2 Bis-Tetrahydrofuran (bis-THF) Ligand in Hydrogen Bonding

Inhibition of HIV-1 Protease Dimerization

Beyond its role as a competitive inhibitor of the active site, Darunavir exhibits a second, distinct mechanism of action: the inhibition of HIV-1 protease dimerization. rsc.orgnih.govnih.gov The protease is only catalytically active as a homodimer, where two identical monomer subunits come together. nih.gov The dimerization process itself is therefore a valid therapeutic target.

Darunavir has been shown to potently inhibit this dimerization process. nih.govnih.gov It can bind to protease monomers in a one-to-one ratio, preventing the formation of the stable, active dimeric enzyme. nih.gov This dual mechanism—inhibiting both the enzymatic activity of the mature dimer and its very formation—is believed to contribute significantly to Darunavir's high genetic barrier to resistance. nih.govnih.gov Among clinical protease inhibitors, this property is not universal; for instance, saquinavir (B1662171) does not effectively inhibit dimerization. nih.gov

Conformational Adaptability and Molecular Flexibility within the Protease Active Site

A critical aspect of Darunavir's success, particularly against mutant viruses, is its molecular flexibility and ability to adapt its conformation within the protease active site. drugbank.com HIV-1 protease can develop resistance through mutations that alter the shape and volume of the active site, which often weakens the binding of inhibitors. researchgate.net

Darunavir was designed to fit well within the "substrate envelope," which is the consensus volume occupied by the natural peptide substrates of the protease. nih.gov Because the enzyme must retain its ability to process these substrates, mutations cannot drastically alter this space without compromising viral fitness. rsc.org Darunavir's ability to maintain a tight fit and its strong interactions with the conserved backbone allow it to retain high binding affinity even to many mutant proteases. mdpi.comnih.gov However, extensive mutations can lead to highly resistant variants where the protease flaps are wide open, leading to atypical binding modes for Darunavir with fewer hydrogen bonds and significantly weaker affinity. acs.orgnih.gov

Comparative Analysis of Hydroxy Darunavir's Binding Affinity (K_d)

The potency of an inhibitor is quantitatively measured by its binding affinity, often expressed as the dissociation constant (K_d). A lower K_d value signifies a tighter binding interaction and, typically, a more potent inhibitor. Darunavir exhibits an exceptionally high binding affinity for the wild-type HIV-1 protease.

Studies have measured Darunavir's K_d at approximately 4.5 x 10⁻¹² M (or 4.5 picomolar). nih.gov This indicates an extremely tight and stable complex with the protease. When compared to other protease inhibitors, Darunavir's binding is significantly stronger. It binds approximately 100 times more tightly than amprenavir (B1666020) and 1000 times more tightly than first-generation inhibitors like indinavir (B1671876), nelfinavir, ritonavir (B1064), and saquinavir. mdpi.comnih.gov Even when its affinity is reduced by resistance mutations, such as a 13.3-fold reduction against a variant with the I84V mutation, the resulting affinity (60 pM) is still more potent than that of many other protease inhibitors against the wild-type enzyme. nih.gov

Comparative Binding Affinities of HIV-1 Protease Inhibitors

CompoundBinding Affinity (K_d) to Wild-Type HIV-1 Protease (M)Reference
Darunavir4.5 x 10-12 nih.gov
Amprenavir3.9 x 10-10 nih.gov
Indinavir~4.5 x 10-9 nih.gov
Nelfinavir~4.5 x 10-9 nih.gov
Ritonavir~4.5 x 10-9 nih.gov
Saquinavir~4.5 x 10-9 nih.gov

Influence of Hydroxylation on Catalytic Activity Inhibition

Darunavir undergoes extensive metabolism in the body, primarily through oxidative processes carried out by cytochrome P450 enzymes, particularly CYP3A. drugbank.comnih.gov This metabolism leads to the formation of several metabolites, including hydroxylated forms of the parent compound. The main metabolic pathways include carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation. nih.gov

Research into the antiviral activity of these metabolites has demonstrated that hydroxylation significantly diminishes the compound's ability to inhibit the HIV-1 protease. At least three oxidative metabolites of darunavir have been identified in humans. nih.govfda.gov Studies have consistently shown that these metabolites are substantially less potent than the parent drug, darunavir, against wild-type HIV. nih.govfda.gov The activity of these metabolites is reported to be at least 90% lower than that of darunavir. nih.govfda.gov Another source specifies that the metabolites are at least 10-fold less active against wild-type HIV. pom.go.id This considerable reduction in inhibitory power indicates that the specific structural integrity of darunavir is crucial for its high-affinity binding to the active site of the HIV-1 protease. The addition of a hydroxyl group, a result of metabolic processes, alters the molecular interactions necessary for potent catalytic activity inhibition.

Table 4.5.1: Comparative Activity of Darunavir Metabolites

Compound Activity vs. Wild-Type HIV-1 Compared to Darunavir
Oxidative Metabolites (including this compound) At least 90% less active
Oxidative Metabolites (including this compound) At least 10-fold less active

This table is interactive. Click on the headers to sort.

Interactions with Non-HIV Viral Proteases (e.g., SARS-CoV-2 3CLpro)

The potential for repurposing existing antiviral drugs for new viral threats has led to investigations into the activity of HIV protease inhibitors against proteases from other viruses, such as the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the coronavirus replication cycle. nih.gov

While darunavir itself has shown no significant inhibitory activity against SARS-CoV-2 3CLpro in some in vitro assays, research into its derivatives has yielded more promising results. nih.gov A 2022 study identified two darunavir derivatives, designated 29# and 50#, which exhibited notable inhibitory potential against SARS-CoV-2 3CLpro. nih.gov These derivatives, which feature polyphenol and caffeine (B1668208) derivative moieties as the P2 ligand, respectively, demonstrated favorable anti-SARS-CoV-2 potency. nih.gov

The study, which utilized a fluorescence resonance energy transfer (FRET) assay, determined the following inhibitory concentrations:

Derivative 29# : IC₅₀ of 6.3 µM and EC₅₀ of 8.9 µM at the cellular level. nih.gov

Derivative 50# : IC₅₀ of 3.5 µM and EC₅₀ of 13.5 µM at the cellular level. nih.gov

Furthermore, biolayer interferometry (BLI) results confirmed that these derivatives bind to SARS-CoV-2 3CLpro in a dose-dependent manner, with dissociation constants (KD) of 52 μM for 29# and 62 μM for 50#. nih.gov Molecular docking studies suggested that these derivatives interact with key residues in the active site of the protease. For instance, derivative 29# was found to form additional hydrogen bonds with active site residues T25 and N142 compared to darunavir. activo.co.za Derivative 50#, which contains an o-dihydroxybenzene group, formed a hydrogen bond with E166, a critical residue for the dimerization of 3CLpro. activo.co.za

These findings indicate that while darunavir may not be an effective inhibitor of SARS-CoV-2 3CLpro, its scaffold serves as a viable template for designing new derivatives with potent activity against this non-HIV viral protease. nih.gov The modifications at the P2 ligand position appear to be crucial for achieving this inhibitory action. nih.gov

Table 4.6.1: In Vitro Inhibitory Activity of Darunavir Derivatives against SARS-CoV-2 3CLpro

Compound IC₅₀ (µM) EC₅₀ (µM) Dissociation Constant (KD) (µM)
Derivative 29# 6.3 8.9 52
Derivative 50# 3.5 13.5 62

This table is interactive. Click on the headers to sort.

Antiviral Activity of Hydroxy Darunavir and Its Analogs

In vitro Antiviral Activity Against Wild-Type HIV-1 and HIV-2 Strains

Darunavir (B192927), the parent compound of hydroxy darunavir, demonstrates potent in vitro activity against wild-type HIV-1 and HIV-2. It effectively suppresses the replication of laboratory-adapted HIV-1 strains, such as HIV-1 LAI, with a 50% effective concentration (EC₅₀) of approximately 3 nM. nih.gov This potency is superior to that of several other protease inhibitors (PIs), including amprenavir (B1666020), indinavir (B1671876), lopinavir, nelfinavir, ritonavir (B1064), and saquinavir (B1662171), which exhibit EC₅₀ values ranging from 17 to 47 nM against the same strain. nih.gov Furthermore, darunavir shows potent activity against the HIV-1 Ba-L strain (EC₅₀ of 3 nM) and two different strains of HIV-2 (EC₅₀ of 3 to 6 nM). nih.gov

The antiviral activity of darunavir extends to a broad panel of HIV-1 group M and group O primary isolates, with EC₅₀ values ranging from less than 0.1 to 4.3 nM. fda.gov In acutely infected T-cell lines, human peripheral blood mononuclear cells (PBMCs), and human monocytes/macrophages, darunavir exhibits median EC₅₀ values between 1.2 and 8.5 nM. fda.gov Specifically, in MT-2 cells infected with HIV-1 LAI, darunavir has an IC₅₀ of 3 nM. creative-diagnostics.com It is also active against wild-type and multidrug-resistant clinical isolates of HIV-1 in PHA-PBMCs, with IC₅₀ values of 3 nM and 3 to 29 nM, respectively. creative-diagnostics.com

While specific data for this compound is less abundant in publicly available literature, its structural similarity to darunavir suggests it would retain significant antiviral properties. The core structure of darunavir, particularly the bis-tetrahydrofuranylurethane (bis-THF) group, is crucial for its high binding affinity to the HIV-1 protease. nih.govmdpi.com This strong interaction is a key factor in its potent antiviral activity. mdpi.com

Table 1: In vitro Antiviral Activity of Darunavir Against Wild-Type HIV Strains

HIV Strain Cell Line/Assay System EC₅₀ (nM) Reference
HIV-1 LAI Varies 3 nih.gov
HIV-1 Ba-L Varies 3 nih.gov
HIV-2 (Strain 1) Varies 3 nih.gov
HIV-2 (Strain 2) Varies 6 nih.gov
HIV-1 Group M & O Cell Culture <0.1 - 4.3 fda.gov
HIV-1 LAI MT-2 Cells 3 creative-diagnostics.com
Wild-Type HIV-1 PHA-PBMCs 3 creative-diagnostics.com

Activity Against Multidrug-Resistant HIV-1 Variants

A hallmark of darunavir and its analogs is their robust activity against HIV-1 strains that have developed resistance to multiple other protease inhibitors.

Darunavir maintains significant potency against a wide array of PI-resistant clinical isolates. nih.gov In a study of over 4,000 clinical isolates, darunavir demonstrated potent activity. nih.gov Against 1,501 clinical isolates with at least a four-fold decrease in susceptibility to one or more PIs, darunavir inhibited 75% of the viruses with an EC₅₀ of less than 10 nM and 21% with an EC₅₀ between 10 and 100 nM. nih.gov This level of activity was superior to that of amprenavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir against the same resistant strains. nih.gov

Furthermore, darunavir shows less than a 10-fold decreased susceptibility against 90% of over 3,300 clinical isolates that are resistant to other PIs like amprenavir, atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, saquinavir, and/or tipranavir. fda.gov This indicates that viruses resistant to these other PIs often remain susceptible to darunavir. fda.gov Even in cases of virologic failure with other PIs, darunavir often retains its efficacy. fda.gov

The prevalence of phenotypic resistance to darunavir has been observed to decrease over time. Between 2006 and 2012, the percentage of clinical samples with partial-to-full phenotypic resistance to darunavir dropped from 8.2% to 2.3%. nih.gov This trend was also seen in samples already resistant to other PIs, where darunavir resistance fell from 23.9% to 17.1%. nih.gov

Darunavir possesses a high genetic barrier to the development of resistance, meaning that multiple mutations in the HIV protease gene are required to confer significant resistance to the drug. nih.govnih.gov This is attributed to its high binding affinity and close fit within the active site of the HIV-1 protease, making it difficult for single mutations to disrupt this interaction effectively. nih.govasm.org

In vitro selection studies have shown that resistance to darunavir develops much more slowly and is more challenging to generate compared to other PIs. nih.gov While resistance can be induced, the resulting viruses typically have at least eight protease mutations and exhibit a 50- to 641-fold decrease in susceptibility to darunavir. fda.gov The high genetic barrier of darunavir is a key advantage in long-term HIV therapy, as it reduces the likelihood of treatment failure due to the emergence of resistant viral strains. nih.govcphluganda.org

Phenotypic Susceptibility of this compound Against Resistant Isolates

Cell Culture Models for Antiviral Activity Assessment

The antiviral activity of this compound and its parent compound is evaluated using various in vitro cell culture models. These models are essential for determining the efficacy of the compounds against different HIV strains and for understanding their mechanism of action.

Commonly used cell lines include:

T-cell lines: Acutely infected T-cell lines are a standard model for assessing antiviral activity. fda.gov

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include primary target cells for HIV like CD4+ T-cells and monocytes, provide a more physiologically relevant system. Darunavir has shown potent activity in human PBMCs. fda.govcreative-diagnostics.com

Monocytes/Macrophages: These cells represent another important reservoir for HIV, and darunavir is effective in this cell type as well. fda.gov

MT-2 and MT-4 cells: These human T-cell lines are frequently used for evaluating the 50% inhibitory concentration (IC₅₀) of antiviral compounds. creative-diagnostics.comasm.org For instance, the antiviral activity of PIs has been determined in MT-4 cells containing a long-terminal repeat-enhanced green fluorescent protein (EGFP) reporter system. asm.org

Caco-2 cells: While primarily used in studies for other viruses, these human colon adenocarcinoma cells can also be employed in antiviral assays. nih.govtandfonline.com

Vero and 293T cell lines: These are often used in preliminary cytotoxicity studies to assess the safety profile of new drug candidates. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency and resistance profile of darunavir analogs. These studies involve making specific chemical modifications to the darunavir scaffold and evaluating the impact on its biological activity.

The darunavir molecule interacts with specific pockets (S1, S1', S2, S2') of the HIV protease active site. Modifications at the corresponding positions on the inhibitor (P1, P1', P2, P2') can significantly influence its binding affinity and efficacy.

P2 Position: The bis-THF moiety at the P2 position of darunavir is critical for its potent activity, as it forms hydrogen bonds with the conserved main-chain atoms of the protease. researchgate.net Modifications at this position, such as the introduction of a tris-THF group or other cyclic ethers, have been explored to enhance antiviral properties. researchgate.netosti.gov

P1' and P2' Positions: SAR studies have indicated that modifications at the P1' and P2' positions are necessary to improve activity against resistant strains. acs.org Analysis has shown that these positions may have weaker interactions with the viral enzyme compared to the P1 and P2 positions, suggesting that introducing more flexible or interactive moieties could enhance binding. acs.org

P1' Modifications: Introducing larger hydrophobic groups at the P1' position has been shown to improve potency. nih.govresearchgate.net

P2' Modifications: Variations at the P2' position, such as adding halogen, aliphatic, or alkoxy functionalities to the phenyl sulfoxide (B87167) motif, have resulted in analogs with superior inhibition of HIV-1 protease compared to darunavir. acs.org

Impact of Specific Moieties on Enzyme Inhibition and Antiviral Activity

The development of darunavir analogs has been a strategic effort to overcome the limitations posed by drug-resistant HIV strains. acs.org Modifications at the P1' and P2' positions of the darunavir scaffold have been shown to significantly influence interactions with the viral enzyme. acs.orgelifesciences.org Studies indicate that the P1' and P2' positions in the original darunavir structure have comparatively weaker interactions with the protease, suggesting that introducing more flexible or interactive moieties at these sites could enhance binding and efficacy. acs.org

Research has explored various substitutions at these positions, leading to the synthesis of analogs with superior activity against wild-type (WT) HIV-1 protease compared to darunavir itself. acs.org For instance, the introduction of halogen, aliphatic, and alkoxy functionalities on a phenyl sulfoxide motif at the P2' position resulted in several analogs with significantly lower inhibition constants (Kᵢ), indicating more potent enzyme inhibition. acs.orgresearchgate.net

One study detailed the synthesis of a series of analogs where modifications were made to both the P1' and P2' ligands. The results showed that several of these new compounds displayed superior inhibition of wild-type HIV-1 protease. acs.org For example, analog 5ae , which incorporates specific modifications, exhibited the most potent inhibition in this series. acs.org

Inhibition of Wild-Type HIV-1 Protease by Darunavir Analogs
CompoundKi (nM)
Darunavir (DRV)1.87
5ac0.31
5ad0.71
5ae0.28
5af1.11
5aa1.54

Data sourced from a 2024 study on darunavir analog synthesis and evaluation. acs.org

Further structural modifications have focused on the P2 ligand. Replacing the bis-tetrahydrofuran (bis-THF) moiety of darunavir with an unprecedented 6-5-5 ring-fused crown-like tetrahydropyranofuran, combined with an aminobenzothiazole as the P2' ligand, yielded an inhibitor with antiviral activity several orders of magnitude greater than darunavir. researchgate.net Similarly, the introduction of a 3-chloro-4-methoxy-phenylmethyl P1 moiety in the analog GRL-10413 resulted in a compound highly active against a wide range of laboratory and multi-drug resistant clinical HIV-1 isolates. nih.gov These findings underscore the critical role that specific chemical moieties play in modulating the interaction with HIV-1 protease and enhancing antiviral efficacy. acs.orgresearchgate.net

Synergy with Other Antiviral Agents

The efficacy of antiretroviral therapy is significantly enhanced by combining drugs that target different stages of the HIV-1 lifecycle. Darunavir and its analogs have been studied in combination with other antiviral agents, demonstrating both additive and synergistic effects. activo.co.zaasm.org In vitro studies have shown that darunavir exhibits synergistic antiviral activity when combined with the protease inhibitors ritonavir, nelfinavir, or amprenavir. activo.co.za It shows additive activity when combined with other protease inhibitors like indinavir, saquinavir, and lopinavir, as well as with drugs from other classes such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). activo.co.za

The combination of two NRTIs, emtricitabine (B123318) (FTC) and tenofovir (B777) (TFV), with a third agent is a common backbone for highly active antiretroviral therapy (HAART). asm.org A study evaluating three-drug combinations of FTC and TFV with various protease inhibitors showed moderate synergy for darunavir. asm.org The degree of interaction is quantified by a Combination Index (CI), where values less than 0.9 indicate synergy. asm.org

In Vitro Anti-HIV-1 Activity of Three-Drug Combinations
Drug CombinationCombination Index (CI) Value*Interaction
Darunavir + FTC + TFV0.77 ± 0.11Moderate Synergy
Atazanavir + FTC + TFV0.83 ± 0.19Moderate Synergy
Lopinavir + FTC + TFV0.97 ± 0.10Additive

\CI values are presented as mean ± standard deviation. A CI value <0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and >1.1 indicates antagonism. asm.org*

Combinations with the integrase inhibitor raltegravir (B610414) have also been investigated. While ritonavir-boosted darunavir plus raltegravir has proven to be an effective two-drug regimen, some studies have noted pharmacokinetic interactions that can modestly decrease the plasma concentrations of each drug, though these changes were not found to be clinically significant. lshtm.ac.uknih.govhiv-druginteractions.org Similarly, combinations with the NNRTI etravirine (B1671769) have been studied, showing that the combination can be effective, although dose adjustments may be considered to account for drug-drug interactions. activo.co.zanatap.orgmedscape.com The strongest synergistic effects have been observed when combining FTC and TFV with integrase inhibitors, highlighting the potent antiviral pressure exerted by targeting both reverse transcriptase and integrase. asm.org

Drug Resistance Mechanisms Pertaining to Hydroxy Darunavir

Emergence of Darunavir-Resistant HIV-1 Variants

While darunavir (B192927) is potent against many multi-drug resistant (MDR) HIV-1 variants, resistance can develop, particularly in treatment-experienced patients. nih.govnih.gov The emergence of darunavir-resistant variants is often a gradual process, requiring the accumulation of multiple mutations within the protease enzyme. researchgate.net In vitro selection experiments have demonstrated that the emergence of highly resistant HIV-1 variants is substantially delayed compared to other PIs. nih.gov However, by using a starting mixture of highly PI-resistant clinical isolates, variants with high-level resistance to darunavir can be selected over time. researchgate.netnih.gov These resistant variants often harbor a complex pattern of mutations. nih.gov For instance, one study generated a highly resistant variant from a clinical sample that initially had only one minor darunavir resistance mutation (L33F) but, through in vitro selection, acquired key primary mutations like I47V and I50V. frontiersin.orgnih.gov The development of resistance is a significant clinical concern, as the presence of darunavir resistance-associated mutations (RAMs) at baseline is a strong predictor of a reduced virological response to therapy. nih.govhilarispublisher.com

Specific Protease Mutations Associated with Reduced Susceptibility to Darunavir

Resistance to darunavir is conferred by the accumulation of specific amino acid substitutions in the HIV-1 protease. researchgate.net These mutations are broadly categorized as primary (or major) and secondary (or compensatory). i-base.info Primary mutations directly impact the binding of the inhibitor, while secondary mutations often compensate for the loss of viral fitness caused by primary mutations or contribute to resistance in concert with them. nih.gov Studies in patients failing darunavir-containing regimens have identified a set of eleven mutations associated with a reduced virological response: V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V. nih.govfrontiersin.orghilarispublisher.com The presence of three or more of these mutations is linked to a significant decrease in darunavir susceptibility. nih.gov

Primary resistance mutations occur at residues that are critical for inhibitor binding and are associated with the greatest reduction in susceptibility to darunavir. researchgate.nethilarispublisher.com The mutation I50V, for example, is a major darunavir RAM that disrupts the hydrophobic packing at the flap tips, which is important for stabilizing the closed conformation of the protease required for effective inhibitor binding. nih.govbiorxiv.org Similarly, the I47V mutation, often occurring with V32I, contributes to high-level resistance. nih.govnih.gov The mutation L76V is also associated with a decreased response to darunavir. asm.org

The table below summarizes key primary mutations that reduce susceptibility to darunavir.

Mutation Effect on Darunavir Susceptibility References
I47VAssociated with decreased virological response and high-level resistance. nih.govnih.govnih.govhilarispublisher.com
I50VA major RAM that disrupts flap stabilization and is associated with fosamprenavir (B192916) cross-resistance. nih.govhilarispublisher.combiorxiv.orgnih.gov
I54L/MAssociated with decreased response; I54M is a major mutation. nih.govnih.govoup.com
L76VAssociated with a 2- to 6-fold decrease in darunavir susceptibility. nih.govasm.org
I84VA common major mutation that reduces susceptibility and is often found in PI-experienced patients. nih.govnih.govnih.govasm.org

The table below details notable secondary and compensatory mutations related to darunavir resistance.

Mutation Role in Resistance References
V11IContributes to reduced virological response. nih.govnih.govoup.com
V32IA key mutation that facilitates the development of high-level resistance in combination with other RAMs. nih.govresearchgate.netasm.orgasm.org
L33FActs as a "molecular anchor" reducing loop flexibility; associated with reduced response to darunavir. nih.govnih.gov
G73SA minor mutation associated with reduced susceptibility. nih.govnih.govoup.com
L89VA minor mutation associated with reduced virological response. nih.govnih.govoup.com
A71VOften acquired after initial mutations like V32I or I54M, contributing to the pathway to high-level resistance. asm.orgasm.org

Primary Resistance Mutations (e.g., I47V, I50V)

Molecular Mechanisms of Resistance

The molecular basis for darunavir resistance involves intricate changes in the structure, dynamics, and interaction landscape of the HIV-1 protease enzyme. These changes ultimately weaken the binding affinity of darunavir, allowing the enzyme to maintain its function despite the presence of the inhibitor.

Mutations can alter the chemical environment of the inhibitor-binding pocket, leading to resistance. nih.gov A key mechanism is the change in hydrophobicity of the S1 and S1' subsites where the inhibitor binds. nih.govnih.gov For instance, the mutation V82T introduces a hydroxyl group into the otherwise hydrophobic binding pocket, which can greatly enhance resistance. nih.gov The I84V mutation, which involves the loss of a methyl group, eliminates crucial hydrophobic interactions between the inhibitor and residues like Thr80 and Val82. osti.gov The I50V mutation also confers resistance by altering hydrophobic packing at the flap tips. biorxiv.org These modifications disrupt the precise van der Waals and hydrophobic contacts that are essential for the tight binding of darunavir, thereby reducing its inhibitory potency. nih.govasm.org

The flexible "flaps" (residues 43-58) of the HIV-1 protease are critical for its function, closing down over the active site to secure the substrate or inhibitor. frontiersin.orgmdpi.com Many resistance mutations, even those distal to the active site, act by altering the dynamic behavior and conformation of these flaps. frontiersin.orgplos.org Mutations can cause the flaps to favor a more open or semi-open conformation, which facilitates the disassociation of the inhibitor from the active site. frontiersin.orgacs.org For example, molecular dynamics simulations have shown that mutations can increase the flexibility of the flap tips, changing the protease's conformation from a closed to a semi-open state. frontiersin.org Specific mutations like G48V can induce a unique "curled" flap conformation. nih.govplos.org This altered flap structure can sterically hinder inhibitor binding and distort the hydrogen-bonding network necessary for darunavir's potency. nih.govplos.org

Impact on Hydrogen Bonding Interactions within the Active Site

The high potency of Darunavir is partly due to its ability to form numerous hydrogen bonds with the main-chain atoms of the HIV-1 protease active site, a design feature intended to make it resilient to resistance mutations that typically involve side chains. mdpi.com In the wild-type protease, Darunavir establishes a significant network of interactions, including up to 11 direct hydrogen bonds and several water-mediated ones. nih.govacs.org The bis-tetrahydrofuran (bis-THF) moiety, a key feature of Darunavir, forms strong hydrogen bonds within the S2 binding pocket. mdpi.com

The development of resistance is often associated with a disruption of this extensive hydrogen bonding network. Specific mutations can lead to the loss of crucial interactions, thereby reducing the inhibitor's binding affinity.

I50V Mutation: The substitution of isoleucine with valine at position 50, located at the tip of the protease flap, results in the loss of two hydrogen bonds between Darunavir and the main chain of the Asp30 residue. mdpi.com This loss of interaction is a significant contributor to the reduced susceptibility to Darunavir in variants carrying this mutation. mdpi.com

D30N Mutation: The replacement of aspartic acid with asparagine at position 30 leads to the loss of a direct hydrogen bond with the aniline (B41778) NH2 group of Darunavir, resulting in a 30-fold reduction in inhibition. mdpi.com

Multi-Drug Resistant (MDR) Variants: In highly resistant variants, the changes can be more drastic. In the MDR 769 82T variant, Darunavir loses one hydrogen bond and alters another. nih.gov However, the flexibility of its P2 group allows it to adopt a different conformation to preserve other essential hydrogen bonds with the protease main chain, which helps it maintain a degree of potency. nih.gov In an extremely resistant variant (PRP51-D25N), Darunavir binds in an atypical orientation, forming only two direct hydrogen bonds and two water-mediated interactions, a stark reduction from the 11 direct bonds seen with the wild-type enzyme. nih.govacs.org This profound loss of hydrogen bonding interactions is central to the mechanism of high-level resistance. nih.govacs.org

Table 1: Hydrogen Bond Interactions of Darunavir with Wild-Type and Resistant HIV-1 Protease Variants

Protease VariantKey MutationsNumber of Direct H-BondsWater-Mediated H-BondsKey Findings
Wild-Type (WT) None~11~4Extensive hydrogen bonding network contributes to high potency. nih.govacs.org
I50V I50VReducedUnspecifiedLoss of two hydrogen bonds with the main chain of Asp30. mdpi.com
D30N D30NReducedUnspecifiedLoss of a direct hydrogen bond with the aniline group of darunavir. mdpi.com
MDR 769 82T L10F/G48V/I54V/L63P/V82T/I84V/L90MAlteredUnspecifiedOne H-bond is lost, but the flexible P2 group preserves other main-chain H-bonds. nih.gov
PRP51-D25N 14 mutations including L10F, V11I, I13V, L33F, M36I, M46L, I47V, I50V, I54M, L63P, A71V, G73S, I84V, L89V22Binds in an atypical orientation with a drastically reduced number of H-bonds. nih.govacs.org

Crystallographic and Enzymatic Studies of Resistant Protease Variants

Crystallographic studies provide atomic-level insights into how resistance mutations alter the structure of HIV-1 protease and its interaction with Darunavir. These structural changes often correlate with reduced enzymatic inhibition.

A common mechanism of resistance involves mutations that alter the inhibitor binding site. For example, the I84V mutation results in the loss of two van der Waals contacts between the inhibitor and residue 84. mdpi.com In a highly multi-drug resistant variant with ten mutations, the active site was observed to be significantly expanded, with the protease flaps separated by an additional 8 Å compared to the wild-type enzyme. mdpi.com

Studies on the highly resistant PRP51 variant, which contains 14 mutations, have been particularly revealing. nih.govacs.org Crystal structures of this variant with an inactivating D25N mutation (to facilitate crystallization) showed that the protease dimers adopt a wide-open conformation with markedly separated flaps. nih.govacs.org In this open conformation, Darunavir was found to bind in a unique, atypical location, oriented almost perpendicularly to its normal binding position. This atypical binding results in minimal contact and a 7,400-fold decrease in binding affinity for Darunavir compared to the wild-type protease. nih.govacs.org

Another study of a highly resistant variant generated through in vitro selection, containing mutations including I47V and I50V, revealed a unique "curling" conformation in the flap regions (residues 43-58), a structural feature not previously observed in other protease structures. frontiersin.org This novel conformation is believed to contribute to high-level Darunavir resistance. frontiersin.org

Enzymatic assays quantify the impact of these structural changes. The MDR 769 82T protease variant demonstrates decreased susceptibility to all nine FDA-approved PIs, although Darunavir remains among the most potent against it. nih.gov A variant containing both V32I and I84V mutations showed a 2000-fold weaker inhibition by Darunavir, consistent with structural data showing the loss of a water-mediated interaction. mdpi.com

Table 2: Summary of Crystallographic and Enzymatic Data for Darunavir-Resistant Protease Variants

Protease VariantKey MutationsResolution (Å)Key Structural FindingEnzymatic Impact (Fold Change in Resistance)
PRP51-D25N/DRV 14 mutations incl. I47V, I50V, I84V1.66Atypical binding of DRV in a wide-open flap conformation. nih.govacs.org~7,400-fold weaker affinity for DRV. acs.org
MDR 769 82T/DRV L46/I54V/V82T/I84V/L90M2.87DRV binding induces closure of the wide-open flaps. nih.govDecreased susceptibility, but DRV remains potent relative to other PIs. nih.gov
I84V/DRV I84VNot SpecifiedLoss of two van der Waals contacts between residue 84 and the inhibitor. mdpi.comContributes to resistance. mdpi.com
rFS5929R1 6 mutations incl. I47V, I50VNot SpecifiedUnique "curling" conformation of the flap regions. frontiersin.org>128-fold resistance to DRV. frontiersin.org

In vitro Selection Studies for Resistance Development

In vitro selection studies are used to understand the genetic pathways to resistance by exposing the virus to increasing concentrations of a drug over time. For Darunavir, these studies have shown that developing high-level resistance from wild-type HIV-1 is a slow and difficult process, sometimes taking over three years of continuous culture. nih.goveuropa.eu The viruses selected under these conditions harbored 2 to 4 amino acid substitutions in the protease gene and showed a 23- to 50-fold decrease in susceptibility. europa.eu

However, resistance can develop more readily from viral strains that are already resistant to other protease inhibitors. In one key study, a mixture of eight multi-PI-resistant clinical HIV-1 isolates was cultured in the presence of Darunavir. nih.gov This approach successfully generated a highly resistant variant, designated HIV-1MIXP51, by passage 51. nih.gov This variant was capable of replicating in high concentrations of Darunavir (5 µM) and was found to have accumulated 14 mutations in the protease gene. nih.gov This demonstrates that while Darunavir has a high genetic barrier, pre-existing resistance mutations can provide a stepping stone for the evolution of high-level Darunavir resistance. nih.gov

Another in vitro selection experiment resulted in a variant with high-level resistance that carried the major mutations I47V and I50V, confirming their important role in conferring Darunavir resistance. frontiersin.org

Table 3: Mutations Selected in HIV-1 Protease During in vitro Resistance Studies with Darunavir

Study TypeStarting Virus StrainFinal DRV ConcentrationKey Emergent MutationsFold-Resistance to Darunavir
Selection from WT europa.euWild-Type HIV-10.1 µM - 0.4 µM2-4 unspecified mutations23-50
Selection from PI-Resistant Mix nih.govMixture of 8 multi-PI-resistant isolates5 µML10F, V11I, I13V, L33F, M36I, M46L, I47V, I50V, I54M, L63P, A71V, G73S, I84V, L89V~333
Selection Study frontiersin.orgNot SpecifiedNot SpecifiedI47V, I50V>128

Table of Mentioned Compounds

Compound Name
Amprenavir (B1666020)
Atazanavir
Darunavir
Indinavir (B1671876)
Lopinavir
Nelfinavir
Ritonavir (B1064)
Saquinavir (B1662171)

Preclinical Investigations of Hydroxy Darunavir and Its Analogs

In vitro Studies of Cytotoxicity and Safety Profile

Preclinical evaluations of darunavir (B192927) and its analogs have explored their cytotoxic potential and safety in various cell lines. Darunavir itself has been shown to have no observed cytotoxicity at concentrations up to 100 µM in in vitro studies. nih.gov In human MT-2 and HepG2 cells, the 50% cytotoxic concentration (CC50) values for darunavir were reported to be in the range of 87 µM to over 100 µM. pmda.go.jp Similarly, a study on MRC-5 cells demonstrated that darunavir exhibited dose-dependent cytotoxicity. researchgate.net In contrast, darunavir did not show cytotoxic effects at the tested doses in another study. dovepress.com

Investigations into darunavir analogs have also been conducted. A preliminary cytotoxicity study on Vero and 293T cell lines revealed that all tested darunavir analogs, at a concentration of 10 µM, resulted in over 90% cell viability after 48 hours of incubation, suggesting a favorable safety profile for further investigation. acs.org

Studies on precursors of darunavir analogs, specifically the hydroxyethylamine derivatives RDD-19 and RDD-142, have demonstrated cytotoxic activity against hepatoma cell lines. nih.govresearchgate.net In the HepG2 hepatoma cell line, RDD-19 and RDD-142 showed greater cytotoxic activity compared to other tested molecules, with IC50 values of 57.05 µM and 67.96 µM, respectively. nih.govresearchgate.net These compounds exhibited higher cytotoxicity towards hepatoma cell lines than a normal hepatic cell line. nih.gov Darunavir itself showed significantly lower cytotoxicity in HepG2 cells compared to these precursors. nih.gov

Furthermore, in vitro studies have assessed the potential for mitochondrial toxicity. Darunavir, at therapeutic concentrations, did not exhibit mitochondrial dysfunction or endoplasmic reticulum (ER) stress in Hep3B and primary rat neurons. researchgate.netnih.gov These findings suggest a safer hepatic and neurological profile for darunavir compared to some other antiretroviral agents. nih.gov

Evaluation of Hydroxy Darunavir Precursors for Other Pharmacological Effects (e.g., anticancer activity)

Several preclinical studies have indicated that HIV-1 protease inhibitors (PIs) and their derivatives may possess anticancer properties in addition to their antiretroviral effects. nih.govnih.govnatap.orgunict.it While the anticancer potential of darunavir itself has been reported as limited in some studies nih.govnatap.org, its precursors and analogs have been investigated for such pharmacological activities. nih.govresearchgate.net

Two precursors of darunavir analogs, the hydroxyethylamine derivatives RDD-19 and RDD-142, have been a focus of such research. nih.govnih.gov These compounds were initially synthesized as potential precursors for novel darunavir analogs. nih.gov

Pro-apoptotic Activity in Tumor Cells

Studies have shown that the darunavir precursors RDD-19 and RDD-142 induce apoptosis in tumor cells in a dose-dependent manner. nih.govresearchgate.net In the human hepatocellular carcinoma cell line HepG2, treatment with these compounds led to an increase in the number of apoptotic cells. nih.gov The pro-apoptotic mechanism was found to involve the intrinsic caspase-3/PARP-1 pathway, as evidenced by the increased expression level of cleaved PARP-1. nih.gov This suggests that these compounds trigger a programmed cell death cascade within the cancer cells. The induction of apoptosis is a key mechanism for the anticancer effects of many therapeutic agents. nih.govmdpi.com

Interference with Cell Cycle, Oxidative Stress, Mitochondrial Damage

The anticancer activity of darunavir precursors extends beyond the direct induction of apoptosis and involves interference with several key cellular processes. nih.gov

Interference with Cell Cycle: The hydroxyethylamine derivative RDD-142, a precursor of a darunavir analog, has been shown to cause cell cycle arrest in the G2/M phase in HepG2 cells. febscongress.org This arrest was confirmed by a decrease in the protein levels of CDK1 and cyclin B. febscongress.org Cell cycle checkpoints are critical for preventing the proliferation of damaged cells, and their disruption is a common strategy in cancer therapy. researchgate.net

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): RDD-19 and RDD-142 have been found to induce a strong endoplasmic reticulum (ER) stress state in HepG2 cells. nih.gov This was demonstrated by the upregulation of the ER-resident chaperone GRP78/BiP. nih.gov The compounds were able to activate all three branches of the Unfolded Protein Response (UPR), with a particularly strong activation of the PERK branch. nih.gov This activation leads to an increase in the expression of ATF4 and the pro-apoptotic transcription factor CHOP, corroborating the findings on apoptosis. nih.gov The induction of ER stress is a recognized mechanism of anticancer action for some HIV PIs and their analogs. nih.gov

Autophagy: In addition to ER stress, RDD-142 treated HepG2 cells showed activation of autophagy, a cellular process involving the degradation of cellular components. febscongress.org This was evidenced by the initiation of autophagosome formation by the ULK-kinase complex. febscongress.org

Proteasome Inhibition: The significant increase of ubiquitinated proteins in cells treated with RDD-19 and RDD-142 suggested that the proteasome could be a target. nih.govnih.gov In silico molecular docking analysis supported the plausibility of this hypothesis. nih.gov Further studies with RDD-142 confirmed the inhibition of proteasome catalytic activity. febscongress.org

Oxidative Stress and Mitochondrial Damage: While many HIV PIs are known to cause oxidative stress and mitochondrial damage nih.gov, specific studies on this compound in this context are limited. However, darunavir itself, at therapeutic concentrations, did not show mitochondrial dysfunction in Hep3B and primary rat neurons. researchgate.net In contrast, some PIs like ritonavir (B1064) have been shown to induce mitochondrial dysfunction and increase oxidative stress. natap.org The effects of thymidine (B127349) analogue NRTIs on inducing mitochondrial dysfunction and oxidative stress leading to premature cellular senescence have been well-documented. dntb.gov.ua

Interference with Cell Survival Pathways: Treatment with RDD-19 and RDD-142 resulted in decreased levels of phosphorylated Akt (p-Akt), a key protein in cell survival and proliferation pathways. nih.govnih.gov

Pharmacokinetic Studies in Animal Models (if available for specific hydroxylated forms)

Pharmacokinetic studies of darunavir have been conducted in various animal models, including rats, dogs, and mice, providing insights into its absorption, distribution, metabolism, and excretion. pmda.go.jpfda.gov

Following oral administration, darunavir absorption was rapid in all tested species. fda.gov The absolute oral bioavailability was estimated to be between 37% and 58% in rats and higher in dogs, ranging from 60% to 122%. fda.gov However, the pharmacokinetics of darunavir were found to be less than dose-proportional in mice, rats, and dogs after single oral administration, particularly at higher doses. fda.gov Repeated oral dosing often led to a decrease in systemic exposure. fda.gov

In rats, single-dose pharmacokinetic studies showed high clearance values relative to hepatic blood flow and volumes of distribution similar to total body water. pmda.go.jp The low to moderate oral bioavailability was likely due to high first-pass elimination. pmda.go.jp A study using an in situ excretion model in rats demonstrated significant metabolism of darunavir, which could be inhibited by the P450 inhibitor 1-aminobenzotriazole. researchgate.net This study also provided evidence for P-glycoprotein (P-gp) mediated excretion of darunavir from the blood to the gastrointestinal lumen and in biliary excretion. researchgate.net

In dogs, after a single oral dose of 120 mg/kg, the mean Cmax and AUC0-∞ values for male and female dogs were 16.6 and 15.0 µg/mL, and 69.4 and 53.4 µg.h/mL, respectively. pmda.go.jp

Advanced Research Methodologies for Hydroxy Darunavir Studies

High-Resolution X-ray Crystallography of Hydroxy Darunavir-Protease Complexes

High-resolution X-ray crystallography is a cornerstone technique for visualizing the precise, three-dimensional arrangement of atoms within a this compound-protease complex. This method allows researchers to understand the exact binding mode of the inhibitor and the network of interactions that anchor it within the enzyme's active site.

Elucidation of Inhibitor-Bound HIV-1 Protease Structures

Crystallographic studies have successfully determined the structures of HIV-1 protease in complex with darunavir (B192927), the parent compound of this compound. These structures, resolved at high resolutions, reveal the inhibitor deeply embedded within the active site cavity. For instance, the crystal structure of a darunavir-resistant protease mutant (PRP51-D25N) bound to darunavir was resolved at 1.66 Å. acs.org Similarly, structures of wild-type and multi-drug resistant HIV-1 protease (PRS17) in complex with darunavir have been solved, providing a static yet detailed snapshot of the binding orientation. plos.org These structural studies are fundamental to understanding how mutations associated with drug resistance can alter the conformation of the protease and consequently affect inhibitor binding. acs.orgplos.org In some cases, the inhibitor can bind in two alternate orientations within the active site, each with a specific occupancy. plos.org

The following table summarizes key crystallographic data for darunavir-bound HIV-1 protease structures, which serve as a proxy for understanding this compound interactions.

PDB IDProtease VariantInhibitorResolution (Å)Key Findings
2IEN Wild-Type HIV-1 ProteaseDarunavirNot specified in provided search resultsRepresents the canonical binding mode with numerous hydrogen bonds and van der Waals contacts. acs.org
PRP51-D25N/DRV Darunavir-Resistant MutantDarunavir1.66Shows an atypical binding mode with fewer direct hydrogen bonds compared to the wild-type complex. acs.org
PRS17/DRV Multi-Drug Resistant MutantDarunavirNot specified in provided search resultsDarunavir binds in two alternate orientations; all hydrogen bonds seen in the wild-type complex are conserved. plos.org
6MK9 Darunavir-Resistant-P51GRL-121 (Darunavir analog)1.70Provides structural insight into resistance mechanisms. rcsb.org
6OGT Darunavir-Resistant (P51)GRL-001 (Darunavir analog)1.21High-resolution structure revealing the basis for inhibitor potency against resistant variants. rcsb.org

Analysis of Hydrogen Bond Networks and Van der Waals Interactions

The potency of darunavir and its derivatives, including this compound, is largely attributed to extensive interactions with the backbone of the HIV-1 protease active site. nih.gov This design strategy aims to create inhibitors that are less susceptible to resistance mutations, which typically involve side-chain alterations.

X-ray structures reveal a dense network of hydrogen bonds between the inhibitor and the protease. In the wild-type protease, darunavir forms approximately 11 direct hydrogen bonds and four water-mediated hydrogen bonds. acs.org The bis-tetrahydrofuran (bis-THF) moiety, a key feature of darunavir, forms strong hydrogen bonds with the backbone amide nitrogens of residues Asp29 and Asp30 in the S2 subsite. nih.gov Similarly, the sulfonamide group interacts with the S2' subsite. nih.gov

Van der Waals interactions are equally critical for the stable binding of the inhibitor. The bicyclic ring system of the bis-THF ligand establishes van der Waals contacts with residues in the S2 subsite. nih.gov In darunavir-resistant mutants, while the number of direct hydrogen bonds may decrease, numerous van der Waals contacts are still observed, with distances typically ranging from 3.8 to 4.2 Å. acs.org The interplay between hydrogen bonding and hydrophobic interactions is crucial for the high affinity of darunavir-like inhibitors. acs.org

Molecular Dynamics (MD) Simulations

While X-ray crystallography provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the this compound-protease complex, revealing conformational changes and the flexibility of both the ligand and the protein over time. nih.govmdpi.com

Studying Ligand-Protein Interactions and Conformational Changes

MD simulations are used to study the stability of the inhibitor within the binding pocket and to analyze the dynamic behavior of interactions like hydrogen bonds. mdpi.com These simulations can predict the binding affinity by calculating the binding free energies. acs.org For example, simulations have shown that darunavir analogs can exhibit even more stable hydrogen bonding interactions with key residues like Asp25 compared to the parent compound. acs.org By running simulations for nanoseconds or even microseconds, researchers can observe how the protein and ligand adapt to each other, providing a more realistic model of the binding event than a static crystal structure alone. acs.org These computational studies are invaluable for understanding how mutations can lead to drug resistance by altering the dynamic and energetic properties of the complex. nih.govfrontiersin.org

Simulating Flap Dynamics in Resistant Proteases

The "flaps" of the HIV-1 protease (typically residues 43-58) are flexible regions that cover the active site. Their movement is essential for substrate binding and product release. MD simulations have been instrumental in studying how these flaps behave, particularly in drug-resistant protease variants. nih.govfrontiersin.org Mutations, even those distant from the active site, can alter the conformational dynamics of the flaps, causing them to favor a more open or semi-open state. plos.orgnih.govresearchgate.net This change in flap dynamics can hinder the binding of inhibitors like darunavir. nih.govfrontiersin.org Simulations have revealed that in some resistant mutants, the flaps adopt a unique "curled" conformation, which is not seen in wild-type structures and is believed to influence inhibitor binding. nih.govfrontiersin.org By analyzing the trajectories from MD simulations, scientists can understand the complex, allosteric effects of resistance mutations on the enzyme's function and inhibitor affinity. acs.org

Intermolecular Fluorescence Resonance Energy Transfer (FRET)-based Assays

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions in real-time. thermofisher.com It relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two molecules, typically in the range of 10-100 Å. thermofisher.com

FRET-based assays are widely used to monitor protease activity. A common setup involves a substrate peptide that is labeled with a FRET donor and acceptor pair. nih.gov When the substrate is intact, the donor and acceptor are in close proximity, and FRET occurs (often resulting in quenched donor fluorescence). Upon cleavage of the substrate by the protease, the donor and acceptor are separated, leading to a measurable change in the fluorescence signal. thermofisher.com

While not specifically detailed for this compound in the provided search results, this methodology is directly applicable to studying its inhibitory effects. By measuring the rate of substrate cleavage in the presence of varying concentrations of this compound, one can determine its inhibitory potency (e.g., IC50 or Ki values). This type of assay is a fundamental tool in screening for and characterizing protease inhibitors. nih.govasm.org

Monitoring Protease Dimerization Inhibition

The dimerization of HIV-1 protease is a critical step for its enzymatic activity, making it a key target for antiviral therapy. drugbank.com Darunavir and some of its derivatives have been shown to inhibit this process, adding another layer to their mechanism of action beyond simply blocking the active site. drugbank.commdpi.com A fluorescence resonance energy transfer (FRET)-based assay is a powerful tool used to monitor the inhibition of protease dimerization. nih.gov This method allows for the quantitative analysis of how effectively compounds like this compound disrupt the formation of the active protease dimer.

Research has demonstrated that specific amino acid substitutions in the protease enzyme can affect its dimerization. nih.gov Studies on darunavir have shown that a combination of multiple mutations is often required to significantly diminish its ability to inhibit protease dimerization, which may contribute to its high genetic barrier to resistance. nih.gov For instance, while individual mutations had varying effects, a combination of four specific substitutions (V32I, L33F, I54M, and I84V) was found to significantly compromise darunavir's dimerization inhibition activity. nih.gov This highlights the importance of monitoring this inhibitory action when evaluating the resistance profile of new derivatives.

High-Throughput Screening of Derivatives

High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of chemical compounds for their biological activity. In the context of this compound, HTS is employed to identify derivatives with improved inhibitory effects against viral proteases. nih.govresearchgate.net These screens often utilize FRET-based assays, where a change in fluorescence signal indicates the inhibition of the target protease. nih.govresearchgate.net

For example, in a study screening darunavir derivatives against the SARS-CoV-2 3CL protease, an HTS approach identified two compounds, 29# and 50#, which exhibited significant inhibitory potency. nih.govresearchgate.net This process involves incubating the enzyme with a library of compounds and then introducing a fluorescent substrate to measure the enzymatic activity. researchgate.net The results from such screens provide crucial data for identifying promising lead compounds for further development. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netscirp.org For this compound and its analogues, 3D-QSAR studies are particularly valuable for designing new molecules with enhanced antiviral potency. researchgate.net

These studies involve creating models, such as the Comparative Molecular Similarity Indices Analysis (CoMSIA) model, which can predict the inhibitory activity of newly designed compounds. researchgate.net By analyzing the contour maps generated by these models, researchers can identify which structural modifications are likely to increase or decrease activity. For instance, a QSAR study on darunavir derivatives might reveal that specific substitutions at the P1' and P2' positions are critical for improving interactions with the protease. researchgate.netacs.org The insights gained from QSAR analyses guide the rational design of more effective protease inhibitors. researchgate.netnih.gov

Computational Drug Design and Docking Studies

Computational methods are integral to modern drug discovery, providing powerful tools for designing and evaluating new therapeutic agents.

Predicting Binding Affinities and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction. nih.gov For this compound derivatives, docking studies are used to predict their binding affinities and interaction patterns with the target protease. researchgate.netresearchgate.net These simulations can reveal crucial details about how a ligand interacts with key amino acid residues in the active site, such as the catalytic aspartates (Asp25 and Asp25'). nih.gov

Advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be used to estimate the binding free energy of ligand-protein complexes, providing a more quantitative prediction of affinity. researchgate.netacs.org Furthermore, molecular dynamics (MD) simulations can offer insights into the stability of these interactions over time. researchgate.netacs.orgnih.gov For example, MD simulations have been used to confirm the stability and binding affinity of promising darunavir analogs, highlighting strong interactions with key residues in the HIV-1 protease. researchgate.netacs.org

A study applying a structure-based computational approach used molecular interaction energy components (MIECs) to characterize the interaction between drugs and the HIV-1 protease, successfully classifying mutants as resistant or non-resistant. nih.gov This approach was also used in a proof-of-concept study on darunavir to predict its potency against drug resistance. nih.gov

Table 1: Docking Scores of Selected Darunavir Analogs against HIV-1 Protease

Compound Docking Score (GOLD) Ki (nM)
Darunavir 87.3 1.87
5ac 89.0 0.31
5ad 92.9 0.71
5ae 101.2 0.28
5af 95.0 1.12
5bc 96.0 1080
5cg 101.8 189

Data sourced from a study on darunavir analogs, illustrating the correlation between docking scores and inhibitory activity. acs.org

Designing Novel Derivatives with Enhanced Efficacy

The insights gained from computational studies are directly applied to the design of novel derivatives of this compound with potentially enhanced efficacy and improved resistance profiles. nih.gov By understanding the structure-activity relationships, researchers can strategically modify the darunavir scaffold to optimize its interactions with the protease. researchgate.netacs.org

For example, modifications at the P1', P2, and P2' positions of the darunavir structure have been explored to enhance interactions with the S2' subsite of the HIV-1 protease. researchgate.netacs.orgacs.org The goal of these modifications is often to increase the number and strength of hydrogen bonds and van der Waals interactions with the backbone atoms of the protease, which is a key strategy for combating drug resistance. rsc.org Computational tools, such as the Fragment Molecular Orbital (FMO) method, have been used to guide the design of new analogs, leading to the identification of compounds with superior predicted binding properties compared to the parent drug. nih.gov

Synthesis Methodologies for this compound and its Analogues

The synthesis of this compound and its analogues involves complex, multi-step chemical processes that often require stereoselective reactions to obtain the desired chirality, which is crucial for biological activity.

A common strategy for synthesizing darunavir analogues involves the ring-opening of a Boc-protected epoxide with a suitable amine to introduce modifications at the P1' position. acs.org This is followed by the introduction of a sulfonamide group, which serves as the P2' modification, by reacting the intermediate with a substituted aryl sulfonyl chloride. acs.org

Another approach describes a stereoselective synthesis starting from L-phenyl glycine. ijbio.com Key steps in this pathway include the stereoselective reduction of an α-haloketone and a subsequent SN2 ring-opening of a chiral epoxide with isobutylamine. ijbio.com The final analogue is then obtained by coupling the resulting amino alcohol with a bis-THF phenyl carbonate. ijbio.com

More recent synthetic routes have focused on improving efficiency and stereoselectivity. One such method utilizes a Crimmins titanium tetrachloride-mediated asymmetric glycolate (B3277807) aldol (B89426) addition reaction. researchgate.net This pathway involves several key transformations, including the hydrogenolysis of β-azido alcohols to form β-amino alcohols in situ, followed by reaction with bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate to yield the final products. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Darunavir
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
3-amino-2-hydroxy-4-phenylbutane
L-phenyl glycine
isobutylamine
bis-THF phenyl carbonate
Boc-protected epoxide
aryl sulfonyl chloride
α-haloketone
β-azido alcohols
β-amino alcohols
bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate
Darunavir analog 5ac
Darunavir analog 5ad
Darunavir analog 5ae
Darunavir analog 5af
Darunavir analog 5bc
Darunavir analog 5cg
Darunavir derivative 29#
Darunavir derivative 50#
VCD-3 (L-ascorbyl 2,6-dibutyrate)

Stereoselective Synthesis Approaches

The synthesis of darunavir and its analogues is a significant challenge due to the multiple chiral centers in the molecule. Researchers have developed numerous stereoselective strategies to control the spatial arrangement of atoms, which is crucial for the drug's efficacy.

A common approach involves the use of chiral pool starting materials, such as D-phenylalanine or L-phenyl glycine, which provide a predefined stereochemical foundation for the synthesis. niscpr.res.inijbio.com One reported method initiates the synthesis from L-phenyl glycine, proceeding through an eight-step sequence that includes the stereoselective reduction of an α-haloketone and a crucial SN2 ring-opening of a chiral epoxide with isobutylamine. ijbio.com This strategy ultimately yields a darunavir analogue with a high enantiomeric ratio of 99%. ijbio.com

Catalytic asymmetric reactions are also central to modern synthetic routes. The Evans-Mukaiyama aldol reaction, for instance, has been successfully used for the highly diastereo- and enantioselective synthesis of the bis-tetrahydrofuran (bis-THF) alcohol, a key component of darunavir. researchgate.net Another powerful technique is the Ru-catalyzed asymmetric transfer hydrogenation via dynamic kinetic resolution, which can produce the bis-THF alcohol intermediate with high enantiomeric and diastereomeric purity. thieme-connect.comresearchgate.net

Researchers have also employed a diastereoselective Michael addition of nitromethane (B149229) to a glyceraldehyde derivative, followed by a Nef oxidation and cyclization, to construct the bis-THF core. acs.orgnih.gov Furthermore, a titanium tetrachloride-mediated asymmetric glycolate aldol addition has been developed as a key step in a diastereoselective synthesis of darunavir itself. acs.orgacs.org This approach allows for the controlled formation of the β-hydroxyamide backbone of the molecule. acs.org These varied approaches highlight the continuous innovation in stereoselective synthesis to access complex molecules like darunavir with high precision.

Synthesis of Key Intermediates (e.g., bis-THF alcohol)

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, commonly known as bis-THF alcohol, is a critical P2 ligand in darunavir's structure, significantly contributing to its potency and resistance profile. acs.orgnih.gov Consequently, its efficient and stereochemically pure synthesis is a major focus of research.

Multiple synthetic pathways have been established, starting from a variety of materials. One prominent route begins with D-glyceraldehyde derivatives, employing a Wittig olefination-Claisen rearrangement protocol to create a key 4-pentenal (B109682) intermediate, which is then converted to the bis-THF alcohol. researchgate.netresearchgate.net Another approach uses a photochemical conjugate addition of 1,3-dioxolane (B20135) to a protected 5(S)-hydroxymethyl-2(5H)-furanone. acs.org

More recent and practical syntheses have been developed to facilitate large-scale production. A one-step diastereoselective synthesis has been achieved through the novel cyclization of glycolaldehyde (B1209225) and 2,3-dihydrofuran, catalyzed by tin(II) triflate and chiral ligands. acs.org Another scalable method starts from the readily available and inexpensive monopotassium salt of (2R,3S)-isocitric acid, which is obtained from fermentation. nih.govacs.org This route involves converting the isocitrate into a tertiary amide, which, after reduction and in situ acidic workup, yields the target furofuranol. nih.gov

The table below summarizes various approaches to the synthesis of the key bis-THF alcohol intermediate.

Starting Material(s)Key ReactionsCatalyst/ReagentAchieved Selectivity/YieldReference
D-Glyceraldehyde DerivativeWittig Olefination, Claisen RearrangementWittig ReagentsSource of chirality researchgate.netresearchgate.net
(Benzyloxy)acetaldehyde, Silyl Ketene AcetalEvans-Mukaiyama Aldol ReactionChiral Ligands98:2 diastereomeric ratio, 97:3 enantiomeric ratio researchgate.net
Glycolaldehyde, 2,3-Dihydrofuran[4+2] CycloadditionTin(II) Triflate, Chiral Ligands (BINAP)Diastereoselectivity up to 98:2 acs.org
ButyrolactoneAsymmetric Transfer Hydrogenation via Dynamic Kinetic ResolutionRuthenium Catalyster >97:3, dr = 95:5 thieme-connect.com
Monopotassium IsocitrateAmide formation, Reduction, CyclizationLithium Aluminum Hydride (LAH)43% overall yield without chromatography nih.gov
D-Glyceraldehyde DerivativeMichael Addition, Nef Oxidation, CyclizationDBU, H₂SO₄syn/anti ratio of 97:3 acs.org

Process Optimization for Purity and Yield

Improving the efficiency of individual reactions is another critical aspect. The development of a titanium tetrachloride-mediated aldol reaction was optimized to produce the desired adduct in 87% yield with a 15:1 diastereomeric ratio after recrystallization, simplifying purification. acs.org Enzymatic processes have also been refined; using an immobilized lipase (B570770) (CAL-B) for the kinetic resolution of the bis-THF alcohol circumvents difficult workups and provides the final product with higher yield and purity. ajpamc.com

Controlling and eliminating impurities is a major focus of process optimization. Research has identified specific process-related impurities, such as furan (B31954) dimers, and developed improved synthetic processes to avoid their formation. researchgate.net The reduction of the nitro group in a key intermediate is preferably carried out under basic conditions using catalytic hydrogenation, which prevents the cleavage of the carbamate (B1207046) linkage and leads to better yield and enhanced purity of the final darunavir product. google.com Purification techniques are also optimized; for instance, recrystallization from specific solvents like isopropyl alcohol or ethanol (B145695) is used to obtain pure crystalline darunavir or its ethanolate. google.comnewdrugapprovals.org These targeted improvements collectively contribute to a more robust, efficient, and pure manufacturing process.

Research Findings on the Chemical Compound “this compound”

Following a comprehensive literature search, it has been determined that there is insufficient specific scientific data available on the chemical compound “this compound” to generate a detailed article that adheres to the requested outline.

The existing body of research overwhelmingly focuses on the parent compound, darunavir . Darunavir is extensively metabolized by the cytochrome P450 (CYP) 3A enzyme system, leading to the formation of several metabolites, including hydroxylated forms. drugbank.comeuropa.eu One specific metabolite identified is 3'-Hydroxy Darunavir. veeprho.com

However, dedicated clinical and translational research on this compound as a distinct entity is scarce. Studies on darunavir's metabolism have identified at least three oxidative metabolites, all of which demonstrated antiviral activity that was at least 90% lower than that of the parent drug, darunavir, against wild-type HIV. fda.gov This significantly reduced activity likely explains the limited focus on its specific clinical aspects.

Consequently, information required to populate the specified sections and subsections—such as the role of this compound in ART regimens, its efficacy in different patient populations, long-term virological outcomes, and specific drug-drug interaction mechanisms—is not available in the scientific literature. The clinical significance and research are centered on maintaining therapeutic concentrations of the active parent drug, darunavir, through pharmacokinetic enhancement.

Due to the lack of specific data for this compound, it is not possible to provide a scientifically accurate and thorough article based on the provided outline.

Clinical and Translational Aspects of Hydroxy Darunavir Research Excluding Dosage/administration

Sex-Based Differences in Response and Outcomes

Research into sex-based differences in the response to darunavir (B192927), the parent compound of hydroxy darunavir, has been a focus of clinical investigation, notably in the Gender, Race, and Clinical Experience (GRACE) study. This multicenter, open-label, phase IIIb study was specifically designed to enroll a high proportion of women to evaluate potential sex-based differences in outcomes for patients receiving darunavir-ritonavir-based therapy. nih.gov

Pharmacokinetic analyses from the GRACE study indicated that women tended to have a higher plasma exposure to darunavir compared to men. nih.govnih.gov Mean plasma concentration-time profiles for darunavir were higher in women, with the area under the curve (AUC) being approximately 18% to 33% higher at various time points during the 48-week study. nih.gov Despite these pharmacokinetic differences, they were not deemed clinically relevant, and dose adjustments based on sex are not recommended. nih.govoup.com

In terms of virologic response, the GRACE study found nonsignificant differences between sexes. capes.gov.brnih.gov At week 48, the intention-to-treat analysis showed response rates (HIV-1 RNA <50 copies/mL) of 50.9% for women and 58.5% for men. nih.govcapes.gov.brnih.gov However, after censoring for patients who discontinued (B1498344) for reasons other than virologic failure, the response rates were nearly identical at 73.0% for women and 73.5% for men. nih.govcapes.gov.brnih.gov The initial difference in the intention-to-treat population was largely attributed to a higher rate of treatment discontinuation among women (32.8%) compared to men (23.2%). nih.govnih.gov

Interestingly, increases in CD4+ cell counts were observed to be higher in women than in men, a finding that has been noted in other assessments of antiretroviral therapies. nih.gov While the available evidence on the pharmacokinetics of many antiretroviral drugs suggests potentially higher exposure in women, these differences are often considered modest and of limited clinical implication on their own. natap.orgcore.ac.uk

Outcome/ParameterFinding in Women vs. MenSource
Darunavir Exposure (AUC)Approximately 18-33% higher in women. nih.gov nih.govnih.gov
Virologic Response (ITT, Week 48)50.9% in women vs. 58.5% in men (nonsignificant difference). nih.gov nih.govcapes.gov.brnih.gov
Virologic Response (Censored, Week 48)73.0% in women vs. 73.5% in men. nih.gov nih.govcapes.gov.brnih.gov
Treatment DiscontinuationHigher in women (32.8% vs. 23.2%). nih.gov nih.govnih.gov
CD4+ Cell Count IncreaseObserved to be higher in women. nih.gov

Repurposing Potential of this compound for other Viral Infections (e.g., SARS-CoV-2)

The emergence of the COVID-19 pandemic prompted a global effort to repurpose existing drugs with established safety profiles for potential antiviral activity against SARS-CoV-2. jyoungpharm.org As an HIV protease inhibitor, darunavir was identified as a candidate for investigation due to the critical role of proteases in viral replication. frontiersin.orgfrontiersin.org

Initial computational and in-silico studies suggested that darunavir might inhibit the SARS-CoV-2 main protease (3CLpro). frontiersin.orgnih.gov Some modeling studies even indicated it could be more effective than other protease inhibitors like lopinavir/ritonavir (B1064). frontiersin.org These early computational findings generated interest in darunavir as a potential treatment for COVID-19. nih.govmdpi.com

However, subsequent in-vitro laboratory studies failed to support the initial optimism. jnjmedicalconnect.com Research assessing the antiviral activity of darunavir against clinical isolates of SARS-CoV-2 found that it showed no activity at clinically relevant concentrations. medrxiv.orgnatap.org The concentration required for darunavir to inhibit viral replication in cell cultures was found to be much higher than what can be safely achieved in patients. frontiersin.orgjnjmedicalconnect.com In direct comparisons, the investigational drug remdesivir (B604916) showed potent antiviral activity, while darunavir was noted to be inactive. medrxiv.orgnatap.org

Clinical investigations also did not find evidence to support the use of darunavir for COVID-19. jnjmedicalconnect.com A randomized controlled trial in Shanghai concluded that darunavir/cobicistat was not effective in treating patients with laboratory-confirmed COVID-19. natap.org Based on the collective preclinical and clinical data, major health organizations and the drug's manufacturer concluded there was a lack of evidence to support the use of darunavir-based treatments for SARS-CoV-2. jnjmedicalconnect.comnatap.org While the HIV protease is an aspartic protease, the main protease of SARS-CoV-2 is a cysteine protease, a key structural difference that likely explains the lack of clinical efficacy. frontiersin.org

Beyond SARS-CoV-2, darunavir has been the subject of limited repurposing research for other infections, including in-silico studies for other viral protein targets and fungal infections like candidiasis and cryptococcosis. mdpi.com The broader concept of drug repurposing remains a vital strategy in searching for treatments for emerging viral diseases. jyoungpharm.orgijmr.org.in

Study TypeTargetKey FindingSource
In-Silico / ComputationalSARS-CoV-2 Main ProteaseIdentified darunavir as a potential inhibitor. nih.govfrontiersin.org frontiersin.orgnih.govfrontiersin.org
In-Vitro / LaboratorySARS-CoV-2 Virus IsolateNo antiviral activity at clinically relevant concentrations (EC50 >100 μM). medrxiv.org jnjmedicalconnect.commedrxiv.orgnatap.org
Clinical Trial (Randomized, Controlled)Hospitalized COVID-19 PatientsDarunavir/cobicistat was not effective. frontiersin.orgnatap.org

Future Research Avenues for Hydroxy Darunavir

Development of Novel Hydroxy Darunavir (B192927) Derivatives to Combat Emerging Resistance

The emergence of drug-resistant HIV strains necessitates the continuous development of new and improved antiviral agents. researchgate.net Research is actively focused on synthesizing novel derivatives of Darunavir, and by extension its hydroxylated forms, to counteract resistance. acs.orgnih.gov Structure-activity relationship (SAR) studies have identified key areas for modification within the Darunavir structure, particularly at the P1, P1′, P2, and P2′ positions, to enhance interactions with the HIV-1 protease. acs.org Scientists are exploring the addition of more flexible moieties at the P1' and P2' positions to improve the binding affinity between the modified drug and the protease enzyme. acs.org

One strategy involves creating derivatives with halogen, aliphatic, and alkoxy functionalities on the phenyl sulfoxide (B87167) motif, which have shown superior inhibition against wild-type HIV-1 protease compared to the parent drug. acs.org Computational studies suggest that these new analogs could also be effective against various HIV-1 protease mutations. acs.org The goal is to design inhibitors that fit more closely within the substrate envelope of the protease active site, a key factor in mitigating the development of resistance. umassmed.edu

Exploration of Alternative Delivery Systems (e.g., slow-release, nanoparticle formulations)

To overcome the limitations of conventional oral administration, such as poor solubility and bioavailability, researchers are investigating alternative delivery systems for Darunavir and its metabolites. mdpi.comjpionline.org These innovative approaches include slow-release formulations and various types of nanoparticles. tandfonline.comnih.gov

Slow-Release Formulations: Long-acting slow effective release (LASER) formulations, such as aqueous nanosuspensions, are being developed to provide sustained drug levels in the blood and tissues over extended periods. nih.gov These formulations aim to improve patient compliance by reducing dosing frequency. mdpi.com

Nanoparticle Formulations: A variety of nanocarrier systems are being explored to enhance the therapeutic profile of Darunavir. tandfonline.com These include:

Solid Lipid Nanoparticles (SLNs): These have been shown to improve the oral bioavailability of Darunavir. jpionline.orgtandfonline.com Studies have optimized particle size to enhance absorption. tandfonline.com

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: These are being investigated for intranasal delivery to improve drug penetration across the blood-brain barrier (BBB), a significant challenge in treating HIV-associated neurological disorders. tandfonline.comacs.orgmdpi.com

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Both liquid and solid SNEDDS have been developed to increase the solubilization and oral bioavailability of Darunavir. jpionline.orgtandfonline.com

Other Systems: Cubosomes, liposomes, and nanogels are also under investigation to improve drug delivery. jpionline.orgtandfonline.com

These nanoformulations have demonstrated the potential for improved bioavailability, sustained drug release, and targeted delivery to viral reservoirs. mdpi.comtandfonline.com

Table 1: Comparison of Different Nanoformulation Strategies for Darunavir

Nanoformulation Type Key Features Reported Outcomes
Solid Lipid Nanoparticles (SLNs) Lipid-based, size-dependent bioavailability Enhanced oral absorption, sustained release. tandfonline.com
PLGA Nanoparticles Biodegradable polymer, suitable for intranasal delivery Improved CNS delivery, potential for treating HAND. acs.orgmdpi.com
S-SNEDDS Solid self-nanoemulsifying system Improved solubilization and oral bioavailability. tandfonline.com
Cubosomes Bicontinuous cubic phase liquid crystals High entrapment efficiency, sustained release. tandfonline.com
Lipid Nanoparticles (Peptide-grafted) Surface modified for targeting Increased permeability and uptake in HIV host cells. researchgate.net
Poly(ε-caprolactone) Nanoparticles Biodegradable polyester Sustained release up to 72 hours, improved in vivo pharmacokinetics. japsonline.com

Further Characterization of Minor Hydroxylated Metabolites and Their Biological Relevance

Darunavir is extensively metabolized in the body, primarily by the cytochrome P450 (CYP) 3A enzymes. oup.comdrugbank.com This process results in several hydroxylated metabolites. While the major metabolic pathways involve carbamate (B1207046) hydrolysis, isobutyl aliphatic hydroxylation, and aniline (B41778) aromatic hydroxylation, minor metabolites are also formed through alicyclic hydroxylation and other pathways. oup.comnih.govresearchgate.net

Advanced Structural Studies of Hydroxy Darunavir in Complex with Highly Resistant Protease Mutants

A critical area of future research involves conducting advanced structural studies of this compound bound to highly resistant HIV-1 protease mutants. nih.gov Understanding the molecular basis of resistance is key to designing more resilient inhibitors. mdpi.com

High-resolution crystal structures of resistant protease variants have revealed that mutations can alter the enzyme's conformation, leading to reduced inhibitor binding affinity. nih.govplos.org For instance, some highly resistant mutants exhibit a "wide open" flap conformation, which can lead to atypical binding of inhibitors like Darunavir. nih.gov

Future studies will likely employ techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) to analyze the interactions between this compound and these resistant proteases at an atomic level. plos.org This will help to:

Identify the specific structural changes in the protease that confer resistance.

Understand how hydroxylation of Darunavir affects its binding to these mutated enzymes.

Elucidate the synergistic effects of distal mutations on the inhibitor binding site. plos.org

These structural insights are invaluable for the rational design of next-generation protease inhibitors that can effectively target and inhibit even the most drug-resistant HIV strains. nih.govmdpi.com

Investigating Off-Target Effects and Pleiotropic Pharmacological Actions beyond Antiviral Activity

Recent studies suggest that HIV-1 protease inhibitors, including Darunavir and its precursors, may possess pharmacological effects beyond their primary antiviral activity. nih.govnih.gov This has opened up a new avenue of research into the potential off-target effects and pleiotropic actions of this compound.

Preclinical reports have indicated that some Darunavir precursors exhibit anticancer properties. nih.govnih.govmdpi.com For example, two hydroxyethylamine derivatives, which are precursors to Darunavir, have been shown to induce apoptosis in liver cancer cells by targeting the unfolded protein response (UPR) and the proteasome system. nih.govmdpi.com These compounds were also found to decrease the levels of p-AKT, a protein involved in cell survival and proliferation. nih.gov

Additionally, Darunavir itself has been noted for certain pleiotropic effects, such as preventing kidney injury through HIV-independent mechanisms and demonstrating anti-inflammatory properties. mdpi.com Future investigations will aim to determine if this compound shares or possesses unique off-target effects. This could involve screening for activity against other cellular targets and exploring its potential application in other disease contexts, such as cancer. mdpi.com Understanding these broader pharmacological actions is important for a complete assessment of the molecule's therapeutic potential and safety profile.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to accelerate various aspects of drug discovery and development, and research on this compound is no exception. nih.govimrpress.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that can guide laboratory research. researchgate.net

Potential applications of AI and ML in this compound research include:

Designing Novel Derivatives: ML models can be trained to predict the binding affinity of new Darunavir analogs to both wild-type and resistant HIV proteases. researchgate.net This can help in the rational design of more potent inhibitors by identifying crucial substructures for drug development. researchgate.net

Predicting Drug Resistance: AI algorithms can analyze viral genetic sequences to predict the emergence of resistance to Darunavir and its metabolites, enabling more personalized treatment strategies. researchgate.net

Optimizing Drug Delivery: Machine learning can be used to model and optimize the properties of nanoparticle formulations for enhanced delivery of this compound.

Identifying Off-Target Effects: AI can screen large biological databases to predict potential off-target interactions of this compound, helping to identify both therapeutic opportunities and potential side effects.

By integrating AI and ML, researchers can streamline the process of developing more effective and safer therapies based on the this compound scaffold. imrpress.comnih.gov

Q & A

Q. What are the primary metabolic pathways of Darunavir leading to the formation of Hydroxy Darunavir, and how do these pathways influence its pharmacokinetic profile?

this compound is a metabolite formed via cytochrome P450 (CYP3A4)-mediated oxidation. Its pharmacokinetic profile is influenced by factors such as protein binding, hepatic metabolism, and drug-drug interactions (e.g., with ritonavir, a CYP3A4 inhibitor). Methodological approaches include:

  • In vitro assays : Hepatocyte or microsomal incubation studies to identify metabolic intermediates .
  • Clinical pharmacokinetic (PK) studies : Intensive plasma sampling in diverse populations (e.g., pregnant women) to model total and unbound drug exposure using nonlinear mixed-effects modeling (NONMEM) .

Q. How does this compound contribute to the overall antiviral activity of Darunavir, and what methodologies are used to assess its potency against HIV protease variants?

While Darunavir itself binds tightly to the HIV-1 protease active site, this compound may exhibit reduced antiviral activity due to structural modifications. Key methodologies include:

  • Enzyme kinetics : Measurement of inhibition constants (Ki) against wild-type and mutant proteases .
  • X-ray crystallography : Structural analysis of protease-inhibitor complexes to identify hydrogen-bonding disruptions caused by resistance mutations (e.g., V32I, I54L) .

Advanced Research Questions

Q. What experimental approaches are recommended to analyze the impact of this compound on the emergence of protease inhibitor resistance in HIV-1?

Resistance studies require a combination of clinical and molecular methods:

  • Longitudinal genotyping : Tracking emergent mutations (e.g., L76V, I84V) in patients with virological failure on Darunavir-based regimens .
  • Phenotypic susceptibility assays : Using recombinant viruses carrying patient-derived protease sequences to quantify fold-changes in this compound’s inhibitory concentration (IC50) .

Q. How can population pharmacokinetic models be optimized to account for inter-individual variability in this compound exposure, particularly in special populations such as pregnant women?

Advanced PK modeling strategies include:

  • Semi-mechanistic models : Integrating nonlinear protein-binding data and covariates (e.g., pregnancy-induced changes in albumin levels) to simulate unbound drug AUC0-τ.
  • Monte Carlo simulations : Predicting the probability of target attainment (PTA) for this compound based on therapeutic thresholds derived from clinical trials .

Q. What are the challenges in quantifying this compound in biological matrices, and what analytical strategies improve sensitivity and specificity in such assays?

Challenges include low metabolite concentrations and matrix interference. Solutions involve:

  • High-performance liquid chromatography (HPLC) : Paired with tandem mass spectrometry (LC-MS/MS) for selective detection .
  • Fluorometric derivatization : Coupling with O-phthalaldehyde under controlled pH to enhance signal intensity .

Q. How do structural modifications in this compound affect its binding affinity to HIV-2 protease compared to HIV-1 protease?

HIV-2 protease exhibits natural polymorphisms (e.g., I32V, V47I) that reduce this compound’s efficacy. Methodologies include:

  • Molecular dynamics simulations : Comparing binding free energies (MM-PBSA) to identify destabilizing interactions (e.g., reduced hydrogen bonding in the P2′ pocket) .
  • Catalytic efficiency assays : Measuring kcat/KM ratios for protease variants to assess substrate turnover .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies between in vitro potency data and clinical outcomes for this compound in treatment-experienced patients?

Contradictions may arise from differences in protein binding or compartmental distribution. Strategies include:

  • Unbound drug monitoring : Using equilibrium dialysis to measure free this compound levels in cerebrospinal fluid or genital tract secretions .
  • Pharmacodynamic modeling : Linking unbound drug exposure to viral load reduction using Emax models .

Methodological Best Practices

Q. What criteria should guide the design of bioequivalence studies for Darunavir formulations, considering this compound as a key metabolite?

Key considerations are:

  • Fed vs. fasting conditions : Standardizing meal composition to control for ritonavir’s absorption-enhancing effects .
  • Intra-subject variability : Using replicate crossover designs to account for high variability in metabolite exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.